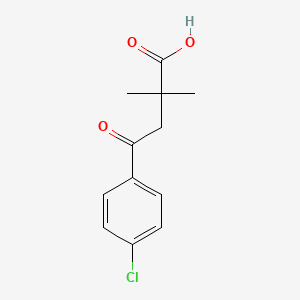

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREJHOGJJSEUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid. This compound, a derivative of butanoic acid, holds significance for researchers in medicinal chemistry and drug development due to its structural features, which are amenable to further chemical modifications. This document details the probable synthetic methodology, predicted physicochemical properties, and explores its potential as a scaffold in the design of novel therapeutic agents.

Introduction

This compound is a keto-carboxylic acid with a molecular structure that combines a chlorophenyl group, a ketone, and a carboxylic acid moiety with a dimethyl-substituted aliphatic chain. The presence of these functional groups provides multiple points for chemical derivatization, making it an attractive building block in the synthesis of more complex molecules with potential pharmacological activity. The chlorophenyl group can influence the molecule's lipophilicity and binding interactions with biological targets, while the carboxylic acid and ketone functionalities offer versatile handles for amide bond formation, esterification, and other transformations. This guide aims to consolidate the available information on this compound and provide a scientific foundation for its further investigation and utilization in research and development.

Chemical and Physical Properties

Structural Information

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO₃ | [1] |

| Molecular Weight | 240.68 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | Not explicitly assigned. A related compound, 4-(4-chlorophenyl)-2-methyl-4-oxobutanoic acid, has the CAS number 52240-20-7.[2] | N/A |

| Canonical SMILES | CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | [1] |

| InChI Key | RREJHOGJJSEUIQ-UHFFFAOYSA-N | [1] |

Predicted Physicochemical Properties

The following properties are predicted using computational models and provide an estimation of the compound's behavior.

| Property | Predicted Value | Source |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 240.055321 g/mol | [1] |

| Monoisotopic Mass | 240.055321 g/mol | [1] |

| Topological Polar Surface Area | 54.4 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

Synthesis and Purification

The synthesis of this compound is anticipated to proceed via a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most plausible synthetic route involves the reaction of chlorobenzene with 2,2-dimethylsuccinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3][4][5][6][7]

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Causality behind Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid required to activate the 2,2-dimethylsuccinic anhydride, forming a highly electrophilic acylium ion intermediate. This intermediate is then susceptible to attack by the electron-rich aromatic ring of chlorobenzene.

-

Inert Solvent: An inert solvent such as carbon disulfide (CS₂) or nitrobenzene is typically used to facilitate the reaction while not participating in it. The choice of solvent can influence the reaction rate and isomer distribution.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Lewis acid catalyst is highly moisture-sensitive and will be deactivated by water.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yield and purity.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled.

-

Reagent Addition: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable inert solvent (e.g., carbon disulfide). The mixture is cooled to 0-5 °C in an ice bath. A solution of 2,2-dimethylsuccinic anhydride (1.0 equivalent) and chlorobenzene (1.0 equivalent) in the same inert solvent is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring, likely as two doublets in the region of 7.5-8.0 ppm. The methylene protons adjacent to the ketone would appear as a singlet around 3.0-3.5 ppm. The two methyl groups at the 2-position would give a characteristic singlet at approximately 1.2-1.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbons of the ketone and carboxylic acid (in the range of 170-200 ppm). The aromatic carbons would appear between 120-140 ppm. The quaternary carbon at the 2-position and the methyl carbons would be observed in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹). Two distinct C=O stretching bands would be present, one for the ketone (~1680-1700 cm⁻¹) and one for the carboxylic acid (~1700-1725 cm⁻¹). C-Cl stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage adjacent to the ketone.

Potential Applications in Drug Development

Substituted butanoic acid derivatives are known to possess a wide range of biological activities.[8][9][10] The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Rationale for Pharmacological Interest

-

Scaffold for Library Synthesis: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the rapid generation of a library of compounds for high-throughput screening.

-

Enzyme Inhibition: The keto-acid moiety is a common feature in inhibitors of various enzymes. For instance, derivatives of 4-oxo-butanoic acid have been investigated as inhibitors of enzymes like glycolic acid oxidase.

-

Modulation of Biological Pathways: The overall structure could serve as a starting point for the design of molecules that modulate specific biological pathways implicated in disease. For example, related 4-oxobutanoic acid derivatives have been explored for their potential antiviral and anti-inflammatory activities.[8][9]

Sources

- 1. PubChemLite - this compound (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-CHLOROPHENYL)-2-METHYL-4-OXOBUTANOIC ACID | CAS 52240-20-7 [matrix-fine-chemicals.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. elib.bsu.by [elib.bsu.by]

- 10. researchgate.net [researchgate.net]

Structure of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Technical Monograph: Structural Dynamics and Synthetic Utility of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic Acid

Executive Summary & Molecular Architecture

This compound (CAS: 115016-57-6 / Related: 3984-34-7 for non-methylated analog) represents a critical scaffold in medicinal chemistry, specifically within the class of gem-dimethyl substituted

While often conflated with Fexofenadine intermediates (which typically feature the gem-dimethyl group on the phenylacetic acid moiety), this specific structure serves as a pivotal "linker" molecule. It combines a lipophilic p-chlorophenyl tail—known for metabolic stability—with a sterically constrained carboxylic acid head.

Key Structural Attributes:

-

Gem-Dimethyl Effect (Thorpe-Ingold): The C2 gem-dimethyl group imposes severe conformational constraints. Unlike its linear analog (succinyl derivatives), this molecule occupies a narrow region of Ramachandran space, pre-organizing it for cyclization reactions (e.g., forming pyridazinones or furanones).

-

Electronic Push-Pull: The p-chloro substituent deactivates the aromatic ring, influencing the electron density of the carbonyl at C4, making it less susceptible to nucleophilic attack compared to non-halogenated analogs.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 240.68 g/mol | Fragment-based drug design compliant |

| LogP | ~2.6 - 2.8 | Moderate lipophilicity; good membrane permeability |

| pKa (Acid) | ~4.2 | Typical carboxylic acid; exists as carboxylate at physiological pH |

| H-Bond Acceptors | 3 (2 Carbonyl, 1 Hydroxyl) | Receptor binding potential |

| Rotatable Bonds | 4 | Reduced by gem-dimethyl constraint |

Synthetic Pathway: Regioselective Friedel-Crafts Acylation

The synthesis of this molecule relies on the regioselective opening of 2,2-dimethylsuccinic anhydride by chlorobenzene . This reaction is non-trivial due to the asymmetry of the anhydride.

The Regioselectivity Challenge:

Nucleophilic attack by the aromatic ring (mediated by

-

Site A (Hindered): Carbonyl adjacent to the gem-dimethyl group.

-

Site B (Accessible): Carbonyl adjacent to the methylene group.

Experimental evidence confirms that attack occurs predominantly at Site B (the less hindered methylene side). This results in the ring opening such that the carboxylic acid remains attached to the sterically bulky gem-dimethyl carbon, yielding the desired 2,2-dimethyl isomer (where C1 is the acid, C2 has the methyls).

Reaction Scheme Visualization

Figure 1: Regioselective Friedel-Crafts acylation pathway. The steric bulk of the dimethyl group directs the chlorobenzene attack to the distal carbonyl.

Experimental Protocol: A Self-Validating System

Objective: Synthesize this compound with >95% regiochemical purity.

Safety:

Reagents:

-

Chlorobenzene (Reagent & Solvent): 50 mL (Excess)

-

2,2-Dimethylsuccinic anhydride: 5.0 g (39 mmol)

-

Aluminum Chloride (

), Anhydrous: 11.5 g (86 mmol, 2.2 eq) -

HCl (Concentrated) / Ice[1]

Step-by-Step Methodology:

-

Catalyst Activation (The "Induction" Phase):

-

In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (

), charge 11.5 g of anhydrous -

Add 40 mL of dry chlorobenzene.

-

Validation Check: The suspension should be yellow/grey. If white smoke is visible immediately, the system is not anhydrous.

-

-

Reagent Addition (Controlled Exotherm):

-

Cool the mixture to 0–5°C using an ice bath.

-

Dissolve 5.0 g of 2,2-dimethylsuccinic anhydride in 10 mL of chlorobenzene.

-

Add the anhydride solution dropwise over 30 minutes.

-

Mechanistic Insight: Low temperature favors the kinetic product and prevents polymerization or bis-acylation.

-

-

Reaction Propagation:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Heat the mixture to 60°C for 4 hours.

-

Endpoint Detection: Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The anhydride spot (

) should disappear; the product acid spot (

-

-

Quenching & Isolation (The "Phase Break"):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into a beaker containing 100 g of crushed ice and 15 mL of concentrated HCl. Caution: Vigorous evolution of HCl gas.

-

Why HCl? It breaks the strong Aluminum-Carboxylate complex formed during the reaction.

-

-

Purification:

-

Separate the organic layer (Chlorobenzene).[1]

-

Extract the aqueous layer with Ethyl Acetate (

mL). -

Combine organic layers and extract with 10%

solution ( -

Crucial Step: The product moves to the aqueous phase as the carboxylate salt, leaving unreacted chlorobenzene and neutral byproducts in the organic phase.

-

Acidify the aqueous carbonate extract with 6N HCl to pH 2. The product will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

Spectroscopic Characterization

To validate the structure, specifically the position of the gem-dimethyl group, analyze the NMR signals.

| Technique | Diagnostic Signal | Interpretation |

| Gem-dimethyl singlet. Sharp signal confirms equivalent methyls adjacent to a quaternary carbon. | ||

| Methylene singlet. Indicates the | ||

| AA'BB' System. Characteristic of para-substituted benzene rings. | ||

| Carboxylic Acid. Exchangeable proton. | ||

| IR (ATR) | 1705 | Carboxylic acid C=O stretch. |

| 1680 | Aryl ketone C=O stretch (conjugated). | |

| MS (ESI-) | m/z 239 | Confirms molecular weight of 240. |

Mechanistic Application: The Thorpe-Ingold Effect

The utility of this molecule lies in its high reactivity toward cyclization compared to linear analogs. This is driven by the Thorpe-Ingold (Gem-Dimethyl) Effect . The bulky methyl groups compress the internal bond angle (

Application: Synthesis of Pyridazinones (Anti-inflammatory/Cardiovascular scaffolds).

Figure 2: The gem-dimethyl group accelerates cyclization with hydrazine to form pyridazinones, a key pharmacophore.

References

-

PubChem. (n.d.). This compound (Compound).[3] National Library of Medicine. Retrieved from [Link]

- Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: Theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. (Foundational text on the Thorpe-Ingold effect cited in search results).

-

U.S. Patent 4,621,154. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.[4] (Describes the regiochemistry of succinic anhydride derivatives in Friedel-Crafts reactions). Retrieved from

-

Royal Society of Chemistry. (1971). The Friedel-Crafts acylation of aromatic halogen derivatives.[1][5] Part III. Journal of the Chemical Society C. (Establishes chlorobenzene reactivity patterns).[5] Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. books.lucp.net [books.lucp.net]

- 3. PubChemLite - this compound (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

- 4. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid PubChem CID 20281479

This technical guide provides an in-depth analysis of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (PubChem CID 20281479), a specialized keto-acid intermediate used in the synthesis of metabolically stable pharmaceuticals and bioactive heterocycles.

PubChem CID: 20281479 | Formula: C₁₂H₁₃ClO₃ | MW: 240.68 g/mol

Executive Summary

This compound is a structural analog of the pharmaceutical intermediate fenbufen precursor, distinguished by a gem-dimethyl substitution at the

This compound serves as a critical building block for:

-

Pyridazinone-based inhibitors (e.g., p38 MAP kinase inhibitors, cardiotonics).

-

Metabolically stable lipid-regulating agents (PPAR agonists).

-

Non-steroidal anti-inflammatory drugs (NSAIDs) requiring extended half-lives.

Chemical Identity & Structural Analysis

The molecule consists of a p-chlorobenzoyl moiety linked to a carboxylic acid via a 2,2-dimethyl-substituted ethylene spacer.

Physiochemical Properties

| Property | Value | Note |

| IUPAC Name | This compound | |

| SMILES | CC(C)(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O | Defines regiochemistry |

| Molecular Weight | 240.68 g/mol | |

| LogP (Predicted) | ~2.6 | Moderate lipophilicity |

| pKa (Acid) | ~4.4 | Typical aliphatic carboxylic acid |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 3 (C=O ketone, C=O acid, OH) |

The Gem-Dimethyl Effect

The presence of two methyl groups at the C2 position introduces steric bulk that alters the bond angles of the carbon chain. This forces the reactive termini (the ketone and the acid/derivative) closer together, significantly accelerating intramolecular cyclization reactions (e.g., formation of lactones or pyridazinones) compared to the unsubstituted analog.

Synthetic Methodology

The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride. This route is preferred for its atom economy and regioselectivity.

Reaction Scheme

The reaction relies on the regioselective opening of the unsymmetrical anhydride. The bulky gem-dimethyl group sterically hinders the adjacent carbonyl (C1), directing the Lewis acid-mediated nucleophilic attack to the less hindered carbonyl (C4).

Figure 1: Regioselective Friedel-Crafts synthesis pathway.[1] The sterically hindered C1 carbonyl directs attack to C4.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:

-

Chlorobenzene (Solvent & Reactant): 50 mL (Excess)

-

2,2-Dimethylsuccinic anhydride: 6.4 g (50 mmol)

-

Aluminum Chloride (AlCl₃), anhydrous: 14.6 g (110 mmol)

-

HCl (conc.) / Ice water for quenching.[2]

Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a CaCl₂ drying tube (or N₂ inlet).

-

Solvation: Charge the flask with 2,2-dimethylsuccinic anhydride (6.4 g) and Chlorobenzene (40 mL). Stir to dissolve.

-

Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add anhydrous AlCl₃ (14.6 g) portion-wise over 20 minutes. Note: The reaction is exothermic; control addition to prevent temperature spikes.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Evolution of HCl gas indicates reaction progress.

-

Quenching: Cool the reaction mixture to room temperature. Pour the dark complex slowly into a beaker containing 200 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the complex decomposes and a solid precipitate or oil forms.

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) if the product does not precipitate directly. If solid precipitates, filter and wash with water.[3][4]

-

Purification: Extract the organic layer with 10% Na₂CO₃ solution (separates the acid from unreacted chlorobenzene). Acidify the alkaline extract with conc. HCl to pH 1 to precipitate the pure acid.

-

-

Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane.

Yield Expectation: 75–85%. Validation: The product should be a white to off-white crystalline solid.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | Gem-dimethyl protons (Singlet). | |

| Methylene (-CH₂-) protons adjacent to ketone. | ||

| Aromatic protons (meta to ketone). | ||

| Aromatic protons (ortho to ketone). | ||

| Carboxylic acid proton. | ||

| FT-IR (KBr) | 1680–1690 cm⁻¹ | Aryl Ketone (C=O) stretch. |

| 1705–1715 cm⁻¹ | Carboxylic Acid (C=O) stretch. | |

| 2900–3100 cm⁻¹ | Broad O-H stretch (dimer). | |

| Mass Spectrometry | m/z 239/241 [M-H]⁻ | Characteristic 3:1 Chlorine isotope pattern. |

Applications & Downstream Transformations

This compound is a versatile "divergent intermediate." The ketone and acid functionalities allow for heterocycle formation or reduction to bioactive alkyl chains.

Pyridazinone Synthesis (Bioactive Scaffold)

Reaction with hydrazine hydrate yields 6-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydropyridazin-3(2H)-one. These derivatives are potent phosphodiesterase (PDE) inhibitors and calcium sensitizers .

Wolff-Kishner / Clemmensen Reduction

Reduction of the ketone yields 4-(4-chlorophenyl)-2,2-dimethylbutanoic acid . The gem-dimethyl group in this position blocks

Figure 2: Divergent synthesis pathways utilizing the core acid scaffold.

Safety & Handling (MSDS Summary)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at room temperature, sealed, away from strong oxidizing agents.

References

-

PubChem. (2025).[5][7] this compound (CID 20281479). National Library of Medicine. [Link]

-

Organic Reactions. (1949).[4] The Friedel-Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Vol. 5, p. 263.[4] (Classic mechanistic reference for anhydride regioselectivity).

-

Veeprho. (2025). Impurity Reference Standards: Fenbufen Related Compounds. [Link]

Sources

- 1. Menbutone | C15H14O4 | CID 71818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Menbutone | 3562-99-0 [chemicalbook.com]

- 4. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 5. Methyl 4-(4-chlorophenyl)-4-oxobutanoate | C11H11ClO3 | CID 230774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Synthesis and Rationale of Gem-Dimethyl Analogues of Fenbufen Intermediates

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Abstract

Fenbufen, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for its active metabolite, 4-biphenylacetic acid (BPAA), a potent cyclooxygenase (COX) inhibitor. Structural modification of established drugs is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic profiles. This guide provides a comprehensive technical overview of the rationale and synthetic strategy for creating gem-dimethyl analogues of Fenbufen's core intermediates. By replacing a key methylene group with a gem-dimethyl moiety, we explore a pathway to modulate the molecule's conformational dynamics and metabolic stability. This document details the strategic incorporation of the gem-dimethyl group via a modified succinic anhydride intermediate, outlines a robust synthetic protocol based on the Friedel-Crafts acylation, and discusses the profound mechanistic implications of this structural change, grounded in principles like the Thorpe-Ingold effect.

Introduction: The Strategic Case for Modifying Fenbufen

Fenbufen, chemically known as γ-oxo-[1,1'-biphenyl]-4-butanoic acid, has a well-established profile as an effective anti-inflammatory agent.[1] Its clinical efficacy stems from its in vivo biotransformation to 4-biphenylacetic acid (BPAA), which is the primary inhibitor of prostaglandin synthesis via the cyclooxygenase (COX) enzymes.[2] The prodrug nature of Fenbufen is believed to contribute to a reduced incidence of gastrointestinal side effects compared to direct administration of its active metabolite.

In modern drug development, the strategic modification of existing scaffolds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. One such modification is the introduction of a gem-dimethyl group, a bioisosteric replacement for a methylene unit (CH₂).[3] This seemingly subtle change can have profound effects on a molecule's behavior for several reasons:

-

Conformational Restriction: The presence of two methyl groups on a single carbon atom introduces significant steric hindrance, which can restrict bond rotation. This phenomenon, known as the Thorpe-Ingold effect or "gem-dimethyl effect," can lock the molecule into a more favorable bioactive conformation, potentially increasing its potency and selectivity.[4][5]

-

Metabolic Stability: The quaternary carbon of a gem-dimethyl group is not susceptible to oxidation by cytochrome P450 enzymes. Placing this group at a known site of metabolic attack can block degradation pathways, thereby increasing the drug's half-life and bioavailability.[6][7]

-

Modulation of Activity: By altering the molecule's shape and electronic distribution, the gem-dimethyl group can fine-tune its interaction with biological targets, sometimes leading to novel activity profiles.

This guide focuses on the synthesis of a gem-dimethyl analogue of Fenbufen's primary intermediate, providing a framework for researchers to explore these potential therapeutic enhancements.

Retrosynthetic Analysis and Key Intermediates

The classical synthesis of Fenbufen is achieved through a Friedel-Crafts acylation of biphenyl with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[8][9] This reaction forms the core γ-keto acid structure of the molecule in a single, efficient step.

To introduce the gem-dimethyl group at the α-position relative to the carboxylic acid (or β- to the ketone), the logical point of modification is the anhydride itself. The retrosynthetic analysis is as follows:

Caption: Experimental workflow for the synthesis of the target analogue.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. [10][11]

-

¹H NMR: Expect to see characteristic aromatic proton signals for the biphenyl group, and a singlet integrating to 6 protons for the gem-dimethyl group. The adjacent methylene protons will appear as a singlet.

-

¹³C NMR: The spectrum should show signals for the two carbonyl carbons (ketone and carboxylic acid), the quaternary carbon of the gem-dimethyl group, and the aromatic carbons.

-

FT-IR: Look for two distinct C=O stretching bands corresponding to the ketone (~1680 cm⁻¹) and the carboxylic acid (~1710 cm⁻¹), as well as a broad O-H stretch for the acid. [12]* Mass Spectrometry: To confirm the molecular weight of the final product.

Data Summary

| Compound / Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Expected Physical Form |

| 3,3-Dimethylsuccinic Anhydride | C₆H₈O₃ | 128.13 | Dehydration of diacid | Crystalline Solid |

| Fenbufen (Reference) | C₁₆H₁₄O₃ | 254.28 | Friedel-Crafts with Succinic Anhydride | White Crystalline Solid |

| Target Analogue | C₁₈H₁₈O₃ | 282.33 | Friedel-Crafts with 3,3-Dimethylsuccinic Anhydride | Crystalline Solid |

Mechanistic and Pharmacokinetic Implications

The introduction of the gem-dimethyl group is not merely a synthetic exercise; it is a strategic decision intended to influence the molecule's biological behavior.

The Thorpe-Ingold Effect and Conformational Control

The four-carbon side chain of Fenbufen possesses significant conformational flexibility. The bulky gem-dimethyl group compresses the C-C-C bond angle of the backbone, sterically hindering free rotation. [4][5]This forces the chain to adopt a more restricted set of low-energy conformations. By reducing the entropic penalty required to achieve the "active" conformation for binding to its target (or the metabolizing enzymes that convert it to BPAA), the gem-dimethyl group can potentially enhance the rate and efficiency of its biological action.

Blocking Metabolic Hotspots

Metabolic oxidation of the butanoic acid side chain is a potential route for drug inactivation and clearance. The gem-dimethyl group, by creating a non-oxidizable quaternary carbon, effectively shields the α-position from metabolic attack. [6][7]This can lead to a more predictable metabolic profile and an extended plasma half-life for the parent compound and its metabolites, potentially allowing for reduced dosing frequency.

Conclusion

This guide has detailed a robust and logical pathway for the synthesis of gem-dimethyl analogues of Fenbufen intermediates. By leveraging a modified anhydride in a well-established Friedel-Crafts acylation reaction, researchers can efficiently generate novel compounds for further investigation. The strategic incorporation of the gem-dimethyl group offers a compelling approach to modulate the conformational and metabolic properties of the Fenbufen scaffold. The principles and protocols outlined herein provide a solid foundation for the exploration of next-generation NSAIDs with potentially superior therapeutic profiles.

References

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

-

Wikipedia contributors. (2023). Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. [Link]

-

Khan, I., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19147-19202. [Link]

-

Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

-

Tan, Y. T., et al. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Book of Proceedings of the 2nd International Conference on Materials, Mimicking, and Manufacturing from Nature (M3N 2022). [Link]

-

Amphoteros. (2014). An eyesore here, a gem there. Amphoteros Blog. [Link]

-

ResearchGate. (2025). The gem -Dimethyl Effect Revisited. [Link]

-

Lin, C. C., et al. (2010). Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs. Molecules, 15(12), 8796–8805. [Link]

-

Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466–476. [Link]

-

Wsol, A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1917–1924. [Link]

-

ResearchGate. (2026). FT-IR spectroscopy of inclusion complexes of β-cyclodextrin with fenbufen and ibuprofen. [Link]

-

OpenUCT. (n.d.). Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen. [Link]

- Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

MDPI. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. [Link]

-

MDPI. (2025). Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflammatory Drug Fenbufen. [Link]

-

Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. [Link]

-

PubMed. (2005). 1H-NMR study of the inclusion processes for alpha- and gamma-cyclodextrin with fenbufen. [Link]

-

SpectraBase. (n.d.). Fenbufen ME - Optional[13C NMR]. [Link]

-

Organic Syntheses. (n.d.). succinic anhydride. [Link]

-

PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. [Link]

-

ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]

-

StudySmarter. (n.d.). Friedel-Crafts Acylation. [Link]

-

NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

-

Organic Syntheses. (n.d.). acid anhydrides. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

CORE. (n.d.). Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2-dimethylsuccinic anhydride. [Link]

-

YouTube. (2023). Succinic Anhydride Synthesis. [Link]

-

Wikipedia contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (2025). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. [Link]

Sources

- 1. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 5. books.lucp.net [books.lucp.net]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. nedmdg.org [nedmdg.org]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 10. Synthesis and characterisation of new multi-component compounds containing the non-steroidal anti-inflammatory drugs fenbufen and S(+)-ibuprofen [open.uct.ac.za]

- 11. フェンブフェン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Introduction

4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid is an aromatic keto-carboxylic acid. Its structure, featuring a halogenated phenyl ring, a ketone, and a carboxylic acid moiety with a gem-dimethyl substitution, makes it a valuable intermediate in synthetic organic chemistry. The gem-dimethyl group, in particular, can impart unique conformational constraints and metabolic stability to derivative molecules, making this compound a compelling building block for medicinal chemistry and drug discovery professionals. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its potential applications in the development of novel therapeutics.

PART 1: Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and scientific reproducibility. While a specific Chemical Abstracts Service (CAS) number for this compound is not consistently reported in major public databases, it is uniquely identified by its IUPAC name and other chemical identifiers.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| PubChem CID | 20281479 | [1] |

| Molecular Formula | C₁₂H₁₃ClO₃ | PubChem[1] |

| Molecular Weight | 240.68 g/mol | PubChem[1] |

| InChIKey | RREJHOGJJSEUIQ-UHFFFAOYSA-N | PubChem[1] |

The physicochemical properties of a compound govern its reactivity, solubility, and pharmacokinetic profile. The following table summarizes key predicted and known properties.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid (Predicted) | N/A |

| Monoisotopic Mass | 240.05533 Da | PubChem[1] |

| XLogP3 (Predicted) | 2.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bonds | 3 | PubChem[1] |

PART 2: Synthesis via Friedel-Crafts Acylation

The most logical and established route for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylsuccinic anhydride.[2] This electrophilic aromatic substitution reaction is a cornerstone of industrial and laboratory-scale organic synthesis.[3]

Reaction Principle and Causality

The reaction proceeds by activating the 2,2-dimethylsuccinic anhydride with a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4] The AlCl₃ coordinates to one of the anhydride's carbonyl oxygens, polarizing the C-O bond and creating a highly electrophilic acylium ion intermediate. The electron-rich chlorobenzene ring then acts as a nucleophile, attacking the acylium ion. The chloro- group is an ortho-, para- director; however, due to steric hindrance from the bulky acyl group, the para-substituted product is heavily favored. A final workup with aqueous acid hydrolyzes the aluminum-ketone complex and provides the final product.

The choice of anhydrous AlCl₃ is critical; its high Lewis acidity is necessary to generate the acylium ion from the relatively stable anhydride.[4] The reaction must be conducted under strictly anhydrous conditions, as any moisture will hydrolyze the AlCl₃, rendering it inactive.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation.[5][6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Chlorobenzene (1.0 eq)

-

2,2-Dimethylsuccinic anhydride (1.0 eq, CAS: 17347-61-4)[7]

-

Anhydrous aluminum chloride (AlCl₃, 2.2 eq)

-

Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂).

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (2.2 eq) and the chosen anhydrous solvent (e.g., DCM). Cool the stirred suspension to 0-5 °C in an ice bath.

-

Reactant Addition: Dissolve 2,2-dimethylsuccinic anhydride (1.0 eq) and chlorobenzene (1.0 eq) in a minimal amount of the anhydrous solvent and add this solution to the dropping funnel.

-

Acylation Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours or until the reaction is complete (monitor by TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This exothermic step decomposes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to remove unreacted anhydride and carboxylic acid byproducts), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Mechanism of Acylation

The reaction proceeds through a well-defined electrophilic aromatic substitution mechanism.

Caption: Potential drug discovery workflow using the title compound.

PART 4: Safety and Handling

As a laboratory chemical with limited published toxicological data, this compound should be handled with care.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Hazards: As an acidic compound, it may cause irritation. The starting materials and reagents for its synthesis, particularly anhydrous aluminum chloride and chlorinated solvents, are hazardous and require specific handling procedures. Consult the Safety Data Sheet (SDS) for all reagents before use.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its preparation via Friedel-Crafts acylation is a robust and scalable process rooted in fundamental organic chemistry principles. For researchers in drug development, this compound offers a structurally interesting and versatile scaffold for the synthesis of novel heterocyclic compounds with the potential for diverse biological activities. Proper handling and adherence to established safety protocols are essential when working with this and related chemical substances.

References

-

Pulina, N. A., et al. (2009). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43, 442-446. [Link]

-

Veeprho. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic Acid | CAS 3984-34-7. Retrieved February 15, 2026, from [Link]

-

Thoreauchem. (n.d.). 4-(4-Chlorophenyl)-4-oxobutanoic acid-3984-34-7. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20281479, this compound. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2015). Synthesis of some medicinal and biological active (E)-2-arylidine-4-oxo-4-(4-(N-arylsulfamoyl) phenylamino)butanoic acids and (E)-4-(3-arylidene)-2,5-dioxopyrrolidin-1-yl)-N-arylbenzenesulfonamides. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87067, 2,2-Dimethylsuccinic anhydride. Retrieved February 15, 2026, from [Link]

- Google Patents. (1986). US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.

-

ResearchGate. (2012). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2024). Synthesis, Spectral Characterizations, Computational Studies and Biological investigation of 4-(4-(2-hydroxyethyl)phenylamino)-4-oxobutanoic acid and its trimethyltin(IV) complex. Retrieved February 15, 2026, from [Link]

-

IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved February 15, 2026, from [Link]

-

MDPI. (2020). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Retrieved February 15, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

- 2. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid - Google Patents [patents.google.com]

- 7. 2,2-Dimethylsuccinic anhydride | C6H8O3 | CID 87067 - PubChem [pubchem.ncbi.nlm.nih.gov]

Enhancing Metabolic Stability of γ-Keto Acids Through Gem-Dimethyl Substitution: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide:

Abstract

Metabolic instability is a primary driver of attrition in drug discovery, leading to poor pharmacokinetic profiles and termination of otherwise promising candidates. The γ-keto acid scaffold, while present in various bioactive molecules, is often susceptible to rapid metabolic clearance. A key strategy in medicinal chemistry to circumvent this liability is the introduction of a gem-dimethyl group at a position susceptible to metabolism. This guide provides a detailed examination of the principles behind this strategy, the metabolic pathways involved, and the definitive in vitro methods for quantifying its success. We will explore the causal mechanisms of metabolic shielding and provide a self-validating, step-by-step protocol for the liver microsomal stability assay, a cornerstone of modern ADME science.

The Imperative of Metabolic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with pharmacokinetics (PK) being a major hurdle. Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's PK profile.[1] Compounds that are rapidly metabolized often exhibit a short in vivo half-life and low bioavailability, necessitating higher or more frequent dosing, which can lead to undesirable side effects.[2] Early assessment of metabolic stability is therefore essential to identify and optimize compounds with favorable drug-like properties.[1][3]

The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, catalyze reactions to render xenobiotics more polar and easier to excrete.[4][5] This process, known as Phase I metabolism, often involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[4] These modified compounds can then undergo Phase II metabolism, where they are conjugated with endogenous polar molecules. Understanding and controlling these metabolic pathways is fundamental to successful drug design.

The gem-Dimethyl Group: A Proven Metabolic Shield

One of the most effective and widely adopted strategies to enhance metabolic stability is to block sites of metabolism.[6][7] The introduction of a gem-dimethyl group—two methyl groups on the same carbon atom—is a powerful tactic to achieve this. This structural modification is frequently inspired by natural products, which have evolved to possess such features for increased stability.[8][9]

The primary mechanism by which the gem-dimethyl group confers stability is through steric hindrance. The bulky methyl groups act as a physical shield, preventing the substrate from fitting into the active site of a metabolizing enzyme, such as a CYP450.[10] This is particularly effective at preventing oxidation of the substituted carbon and adjacent positions. Furthermore, replacing metabolically labile C-H bonds with robust C-CH₃ bonds inherently removes a site of potential oxidation.[11] This strategic substitution can dramatically decrease the rate of metabolic clearance, thereby improving the compound's overall exposure and half-life.[9]

Quantifying Metabolic Stability: The Liver Microsomal Assay

To empirically validate the effectiveness of the gem-dimethyl strategy, a robust and reproducible in vitro assay is required. The liver microsomal stability assay is the industry-standard method for evaluating Phase I metabolism in early drug discovery due to its high throughput and cost-effectiveness. [12][13] Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are broken apart. [12]This subcellular fraction is rich in Phase I enzymes, including the CYP450s. [13]The assay measures the rate at which a test compound is depleted over time when incubated with liver microsomes in the presence of necessary cofactors. [14][15]

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to be self-validating through the inclusion of positive controls with known metabolic fates.

Materials:

-

Test System: Pooled Human Liver Microsomes (e.g., from BioIVT), stored at -80°C. [16]* Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4. [15]* Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase). The reaction is initiated with NADPH. [15][16]* Test Compounds (TC): Stock solutions in DMSO (e.g., 10 mM).

-

Positive Controls:

-

High Clearance Compound: Verapamil or Dextromethorphan. [15] * Low Clearance Compound: Warfarin.

-

-

Negative Control: Incubation without NADPH cofactor to check for non-enzymatic degradation. [12]* Termination Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, a compound with good ionization and chromatographic properties that is distinct from the TCs).

-

Equipment: 37°C water bath/incubator, centrifuge, 96-well plates, liquid handling system (optional), LC-MS/MS system. [13] Step-by-Step Methodology:

-

Preparation:

-

Thaw pooled HLMs rapidly in a 37°C water bath and immediately place on ice. [16]Dilute to a working concentration of 0.5 mg/mL protein in ice-cold phosphate buffer. [12][17] * Prepare TC and control working solutions by diluting stock solutions in buffer to achieve a final incubation concentration of 1 µM. The final DMSO concentration must be low (<0.5%) to avoid enzyme inhibition. [15]

-

-

Pre-incubation:

-

In a 96-well plate, add the HLM solution and the TC/control solutions.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells (except the "minus cofactor" negative controls).

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold ACN/Internal Standard termination solution. [17]The 0-minute sample is taken immediately after adding NADPH.

-

The cold ACN precipitates the microsomal proteins and halts the enzymatic reaction.

-

-

Sample Processing & Analysis:

-

Once all time points are collected, centrifuge the termination plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point. [14]

-

Assay Workflow Visualization

Data Analysis and Interpretation

The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters.

-

Plot the natural logarithm (ln) of the percent remaining of the test compound against time. [12]2. The slope of the linear regression of this plot gives the rate constant of elimination (k).

-

Slope = -k

-

-

The in vitro half-life (t₁/₂) is calculated from the rate constant:

-

t₁/₂ = 0.693 / k

-

-

The intrinsic clearance (CLᵢₙₜ) is calculated as:

-

CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

-

A longer half-life and lower intrinsic clearance value indicate greater metabolic stability. [2]

Case Study: Quantifying the gem-Dimethyl Effect

To illustrate the impact of this design strategy, consider the following data for a parent γ-keto acid (Compound A) and its gem-dimethyl substituted analogue (Compound B), where the substitution is placed at a metabolically labile position.

| Parameter | Compound A (Parent) | Compound B (gem-Dimethyl) | Verapamil (High Control) | Warfarin (Low Control) |

| In Vitro Half-Life (t₁/₂, min) | 8.5 | 115.2 | 7.2 | > 120 |

| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | 163.1 | 12.0 | 192.5 | < 5.8 |

| Stability Classification | High Clearance | Low Clearance | High Clearance | Low Clearance |

Analysis:

-

Compound A shows rapid depletion in the assay, with a short half-life of 8.5 minutes and high intrinsic clearance, comparable to the high clearance control (Verapamil). This predicts rapid hepatic clearance in vivo.

-

Compound B , featuring the gem-dimethyl group, demonstrates a dramatic increase in metabolic stability. Its half-life is over 13-fold longer than Compound A, and its intrinsic clearance is significantly reduced to a level indicative of a low clearance compound.

-

The control compounds performed as expected, validating the integrity of the assay.

This data provides compelling evidence that the strategic installation of a gem-dimethyl group successfully blocked a key metabolic pathway, transforming a metabolically labile molecule into a stable drug candidate.

Conclusion and Forward Outlook

The incorporation of a gem-dimethyl group is a mechanistically sound and empirically verifiable strategy for enhancing the metabolic stability of γ-keto acids and other drug scaffolds. By providing a steric shield against enzymatic attack, this modification can profoundly improve a compound's pharmacokinetic profile, increasing its half-life and potential for in vivo efficacy. The in vitro liver microsomal stability assay serves as an indispensable tool for drug development professionals, offering a reliable and high-throughput method to quantify the impact of such medicinal chemistry strategies. The self-validating nature of a well-executed assay, complete with appropriate controls, ensures that the data generated is trustworthy and can confidently guide the progression of optimized drug candidates.

References

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Drug metabolism - Wikipedia [en.wikipedia.org]

- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. annualreviews.org [annualreviews.org]

- 7. nedmdg.org [nedmdg.org]

- 8. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. baranlab.org [baranlab.org]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 14. nuvisan.com [nuvisan.com]

- 15. info.mercell.com [info.mercell.com]

- 16. researchgate.net [researchgate.net]

- 17. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid, a compound of interest in pharmaceutical and chemical research. Recognizing the critical role of solubility in areas ranging from drug delivery to reaction kinetics, this document synthesizes theoretical principles with actionable experimental protocols.

Section 1: Compound Overview and Physicochemical Profile

This compound is a carboxylic acid derivative. Its molecular structure, featuring a chlorophenyl group, a dimethylated carbon center, and a carboxylic acid moiety, dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClO₃ | [1] |

| Molecular Weight | 240.68 g/mol | [2] |

| Predicted XlogP | 2.6 | [1] |

| Monoisotopic Mass | 240.05533 Da | [1] |

The predicted XlogP value of 2.6 suggests a moderate lipophilicity, indicating that the compound will likely exhibit limited solubility in aqueous media and higher solubility in organic solvents.[1] The presence of the carboxylic acid group, however, introduces the potential for pH-dependent solubility, a critical factor in biological and chemical systems.

Section 2: Theoretical Framework for Solubility

The solubility of a carboxylic acid like this compound is governed by the interplay of its nonpolar and polar functionalities. The "like dissolves like" principle is a fundamental concept here; polar solvents will better solvate polar functional groups, while nonpolar solvents will favor nonpolar regions of the molecule.[3]

The large nonpolar surface area, dominated by the chlorophenyl ring and the dimethyl groups, contributes to its hydrophobic character. This is expected to decrease its solubility in water. Conversely, the polar carboxylic acid group can engage in hydrogen bonding with protic solvents and can be ionized in basic solutions, which can significantly enhance aqueous solubility.[4][5][6]

Carboxylic acids with up to four carbon atoms are typically miscible with water, but as the carbon chain length and the size of hydrophobic moieties increase, water solubility decreases.[3][4][5][6] Given the substantial nonpolar structure of this compound, it is predicted to have low solubility in water.

In organic solvents, the solubility will be dictated by the polarity of the solvent. Less polar organic solvents such as ethers, and chloroform are likely to be effective solvents.[3] The presence of water in some organic solvents can also surprisingly increase the solubility of carboxylic acids.[7]

Section 3: Experimental Determination of Solubility

To provide a robust understanding of the compound's solubility, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide accurate solubility data.

Shake-Flask Method for Equilibrium Solubility

This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation or filtration can be used to separate the solid phase from the saturated solution. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Determining pH-Dependent Aqueous Solubility.

Section 4: Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Water (acidic pH) | Low | The protonated carboxylic acid is less polar, and the large hydrophobic structure dominates. |

| Water (neutral pH) | Low to Moderate | Partial ionization of the carboxylic acid may slightly increase solubility. |

| Water (basic pH) | High | Deprotonation of the carboxylic acid to form the highly polar carboxylate salt will significantly increase aqueous solubility. |

| Methanol, Ethanol | High | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. |

| Acetone, Ethyl Acetate | Moderate to High | These polar aprotic solvents can act as hydrogen bond acceptors. |

| Dichloromethane, Chloroform | Moderate | The nonpolar regions of the molecule will interact favorably with these less polar solvents. [3] |

| Hexane, Toluene | Low to Moderate | The solubility in nonpolar solvents is expected to be driven by the nonpolar parts of the molecule, but the polar carboxylic acid group will limit high solubility. [4][5][6] |

Section 5: Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a theoretical framework for understanding its solubility behavior and detailed, practical protocols for its experimental determination. The compound is predicted to have low aqueous solubility at acidic and neutral pH, which can be significantly increased in basic conditions. Its solubility in organic solvents is expected to range from moderate to high, depending on the polarity of the solvent. For precise quantitative data, the experimental methods outlined in this guide should be followed.

References

- Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14).

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (n.d.).

- 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).

- 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2020, July 30).

- 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15).

- Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).

- ethyl 4-(4-chlorophenyl)-4-oxobutanoate - Chemical Synthesis Database. (n.d.).

- This compound - PubChemLite. (n.d.).

Sources

- 1. PubChemLite - this compound (C12H13ClO3) [pubchemlite.lcsb.uni.lu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

Technical Guide: Comparative Analysis of 4-(4-Chlorophenyl)-4-oxobutanoic Acid and its 2,2-Dimethyl Derivative

Executive Summary

This technical guide provides a rigorous comparative analysis between 4-(4-chlorophenyl)-4-oxobutanoic acid (Structure A) and its sterically hindered analog, 4-(4-chlorophenyl)-2,2-dimethyl-4-oxobutanoic acid (Structure B).

While Structure A serves as the foundational intermediate for the GABA-B agonist Baclofen , Structure B represents a classic medicinal chemistry modification designed to exploit the Thorpe-Ingold (Gem-Dimethyl) Effect . This modification fundamentally alters the molecule's reactivity profile—specifically its cyclization kinetics—and enhances its metabolic stability by blocking

Structural Chemistry & The Gem-Dimethyl Effect[1]

The core difference between the two molecules lies in the substitution at the

Comparative Physicochemical Profile

| Feature | Parent (Structure A) | Derivative (Structure B) |

| IUPAC Name | 4-(4-chlorophenyl)-4-oxobutanoic acid | This compound |

| Common Name | ||

| Molecular Formula | ||

| Key Functionality | Linear alkyl chain (flexible) | Gem-dimethyl substituted (rigidified) |

| Reactivity | Slow cyclization; mimics fatty acid chain | Rapid cyclization (Thorpe-Ingold Effect) |

| Metabolic Fate | Susceptible to | Metabolically blocked at |

The Thorpe-Ingold Effect (Angle Compression)[3]

In Structure B, the two methyl groups on the

-

Consequence: The terminal carboxyl group and the ketone carbonyl are forced into closer proximity compared to the unsubstituted parent.

-

Kinetic Impact: Intramolecular reactions (such as ring closure to form furanones or pyrrolidones) occur significantly faster for the dimethyl derivative due to this pre-organized conformation.

Caption: The gem-dimethyl substitution reduces the conformational entropy required to reach the transition state for cyclization.

Synthetic Pathways & Process Chemistry[4]

Both molecules are synthesized via Friedel-Crafts Acylation , but the choice of anhydride dictates the regiochemistry and workup complexity.

Reaction Mechanism

The synthesis utilizes anhydrous Aluminum Chloride (

-

Parent Synthesis: Succinic anhydride reacts with chlorobenzene.[2] The molecule is symmetric, so attack at either carbonyl yields the same product.

-

Derivative Synthesis: 2,2-Dimethylsuccinic anhydride is asymmetric.

-

Regioselectivity: The bulky methyl groups hinder the adjacent carbonyl. Therefore, the

-complexed acylium ion forms predominantly at the less hindered methylene carbonyl. -

Result: The aromatic ring attaches to the

side, leaving the dimethyl group adjacent to the carboxylic acid (forming the 2,2-dimethyl-4-oxo product).

-

Caption: Friedel-Crafts acylation pathways showing the regioselective synthesis of the dimethyl derivative.

Experimental Protocols

Safety Note:

Protocol A: Synthesis of Parent Molecule

Target: 4-(4-Chlorophenyl)-4-oxobutanoic acid (Baclofen Intermediate)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (with

drying tube), and an addition funnel. -

Reagents:

-

Succinic Anhydride: 10.0 g (100 mmol)

-

Chlorobenzene: 50 mL (Excess, acts as solvent/reactant)

- (Anhydrous): 26.6 g (200 mmol)

-

-

Procedure:

-

Charge the flask with succinic anhydride and chlorobenzene.

-

Cool to 0-5°C in an ice bath.

-

Add

portion-wise over 30 minutes to control the exotherm.[1] -

Remove ice bath and heat to reflux (approx. 130°C) for 2 hours. Evolution of HCl gas will be observed.[1]

-

Quench: Cool to RT, then pour the mixture slowly into 200 mL of ice-water containing 25 mL conc. HCl.

-

Workup: Steam distill to remove excess chlorobenzene. The residue will solidify upon cooling.

-

Purification: Dissolve the solid in saturated

(removes non-acidic impurities), filter, and re-acidify the filtrate with HCl to precipitate the pure acid. Recrystallize from ethanol.

-

-

Validation: Melting Point: 119-121°C [1].

Protocol B: Synthesis of 2,2-Dimethyl Derivative

Target: this compound

-

Setup: Same as Protocol A.

-

Reagents:

-

2,2-Dimethylsuccinic Anhydride: 12.8 g (100 mmol)

-

Chlorobenzene: 50 mL

- : 26.6 g (200 mmol)

-

-

Procedure Differences:

-

Reaction Time: Due to steric hindrance at the reaction site, extend reflux time to 4-6 hours.

-

Regiochemistry Check: The workup is identical. However, verify the structure using

-NMR.

-

-

Validation (NMR Signature):

-

Parent: Two triplets (approx. 2.6 ppm and 3.2 ppm) corresponding to the

backbone. -

Derivative: A strong singlet (6H) for the gem-dimethyl group (approx. 1.3 ppm) and a singlet (2H) for the isolated methylene group (approx. 3.1 ppm). The absence of splitting confirms the quaternary carbon insertion.

-

Metabolic Stability & ADME Implications

In drug design, the transition from Structure A to Structure B is often a strategic move to improve half-life (

Blocking -Oxidation

Structure A mimics a fatty acid chain. In vivo, carboxylic acids with linear alkyl chains can undergo mitochondrial

-

Mechanism: Acyl-CoA dehydrogenase attacks the

- -

Blockade: In Structure B, the

-carbon (next to COOH) is fully substituted (quaternary). It lacks the protons required for the initial dehydrogenation step of

Lipophilicity (LogP)

The addition of two methyl groups increases the lipophilicity.

-

Structure A: LogP

1.8 - 2.1 -

Structure B: LogP

2.6 - 2.9 -

Implication: The derivative will have higher blood-brain barrier (BBB) permeability, which is critical if the target (like GABA receptors) is in the CNS.

References

-

Royal Society of Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link][3]

-

National Institutes of Health (NIH). (2025). Baclofen - PubChem Compound Summary. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid Data Sheet. Retrieved from [Link]

Sources

Thermodynamic properties of 2,2-dimethyl-4-aryl-4-oxobutanoic acids

The following technical guide is structured to serve as a definitive reference for the thermodynamic characterization of 2,2-dimethyl-4-aryl-4-oxobutanoic acids . It synthesizes synthetic precision, calorimetric methodology, and theoretical thermodynamic modelling.

Executive Summary & Chemical Context

The 2,2-dimethyl-4-aryl-4-oxobutanoic acids (also referred to as

Thermodynamically, these molecules are unique due to the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The presence of the geminal dimethyl group at the

This guide outlines the rigorous protocol for synthesizing high-purity samples and determining their fundamental thermodynamic properties via static bomb calorimetry and Knudsen effusion.

Synthesis and Purification: The Prerequisite for Calorimetry

Thermodynamic measurements are meaningless without purity

Regioselective Synthesis Protocol

The synthesis utilizes a Friedel-Crafts acylation of 2,2-dimethylsuccinic anhydride.

-

Reaction: 2,2-Dimethylsuccinic anhydride + Ar-H

2,2-Dimethyl-4-aryl-4-oxobutanoic acid. -

Regiochemistry Note: Nucleophilic attack by the arene occurs preferentially at the less sterically hindered carbonyl (distal to the dimethyl group), yielding the target 2,2-dimethyl isomer rather than the 3,3-dimethyl isomer.

Step-by-Step Workflow:

-

Activation: Dissolve 2,2-dimethylsuccinic anhydride (0.1 mol) in dry dichloromethane (DCM) or nitrobenzene.

-

Catalyst Addition: Add anhydrous aluminum chloride (

, 0.22 mol) portion-wise at -

Substrate Introduction: Add the specific Arene (Benzene, Toluene, Chlorobenzene) dropwise.

-

Reaction: Stir at RT for 4–6 hours. Monitor via TLC/HPLC.

-

Hydrolysis: Quench with ice-cold HCl (

). -

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

.

Purification for Thermochemistry

Standard recrystallization is insufficient for combustion calorimetry.

-

Recrystallization: 3x recrystallization from Ethanol/Water (or Benzene/Petroleum Ether depending on aryl substituent).

-

Vacuum Sublimation: Perform fractional sublimation at

to remove trace solvent occlusions. -

Purity Verification:

-

HPLC: Area normalization

. -

DSC Purity Determination: Analyze the melting endotherm using the van't Hoff equation to detect eutectic impurities.

-

Experimental Thermodynamics: Methodology

The core values required are the Standard Molar Enthalpy of Combustion (

Static Bomb Calorimetry Protocol

Equipment: Isoperibol Static Bomb Calorimeter (e.g., Parr 6200 or custom precision unit).

Procedure:

-

Calibration: Calibrate the system using NIST-traceable Benzoic Acid (Standard Reference Material 39j). Target energy equivalent

precision -

Sample Preparation: Pelletize the dried acid (

). Weigh on a microbalance ( -

Combustion:

-

Place pellet in a Pt crucible.

-

Add

deionized water to the bomb (to dissolve formed -

Pressurize with Oxygen (

). -

Ignite.

-

-